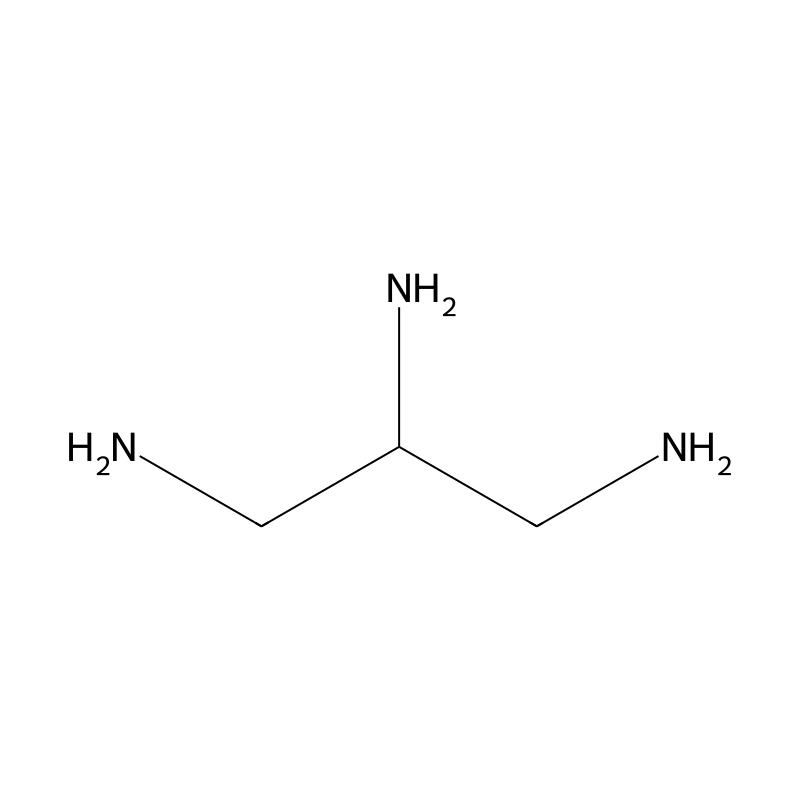

Propane-1,2,3-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Complexation with Metal Ions

One area of study for propane-1,2,3-triamine is its ability to form complexes with metal ions. Due to the presence of the electron-donating amine groups, propane-1,2,3-triamine acts as a ligand, donating electrons to a central metal ion. This complexation process can be investigated using techniques like potentiometry and calorimetry []. Scientists are interested in understanding the formation constants, thermodynamics, and structures of these complexes for various reasons, including:

Development of new catalysts

Metal complexes can act as catalysts in chemical reactions. By studying the interaction between propane-1,2,3-triamine and different metal ions, researchers can design new and efficient catalysts for various applications [].

Understanding metal transport in biological systems

Propane-1,2,3-triamine can serve as a model for similar molecules found in nature that play a role in metal ion transport within living organisms [].

Additional Research Areas

Propane-1,2,3-triamine may also be explored in other scientific research fields, such as:

- Material science: Investigating potential applications in the design of new functional materials due to its unique chemical properties.

- Organic chemistry: Studying its reactivity and exploring its use as a building block for more complex molecules.

Propane-1,2,3-triamine is an organic compound with the molecular formula C₃H₁₁N₃. It features three amino groups (-NH₂) attached to a propane backbone, making it a triamine. The compound exists as a colorless liquid or solid and is known for its strong basicity due to the presence of these amino groups. Propane-1,2,3-triamine is also known for forming stable complexes with various metal ions and has been studied for its potential applications in coordination chemistry and catalysis .

- Protonation Reactions: In aqueous solutions, propane-1,2,3-triamine can undergo protonation at its amino groups. The protonation constants have been determined to be 9.642, 7.981, and 3.715 for the first, second, and third protonation steps, respectively .

- Metal Complex Formation: The compound readily forms complexes with transition metals, such as copper and nickel. These complexes exhibit unique stability and reactivity profiles, often being used in catalytic processes .

- Reactions with Aldehydes: Propane-1,2,3-triamine can react with aldehydes to form imines or other derivatives, which are useful in organic synthesis .

Several methods exist for synthesizing propane-1,2,3-triamine:

- Ammonolysis of 1-Bromopropane: This method involves the reaction of 1-bromopropane with ammonia in a controlled environment to yield propane-1,2,3-triamine.

- Reduction of Nitriles: Propane-1,2,3-triamine can also be synthesized by the reduction of appropriate nitriles using reducing agents like lithium aluminum hydride.

- Hydrogenation of Amines: Another approach involves the hydrogenation of suitable amines under specific conditions to introduce additional amino groups .

Propane-1,2,3-triamine has various applications across different fields:

- Coordination Chemistry: It is widely used as a ligand in coordination chemistry due to its ability to stabilize metal complexes.

- Catalysis: The compound serves as a catalyst in organic reactions involving amination and other transformations.

- Pharmaceuticals: While not extensively utilized in pharmaceuticals yet, its potential as a drug candidate is being explored due to its biological activity .

Interaction studies involving propane-1,2,3-triamine have focused on its complexation with metal ions and its behavior in biological systems:

- Metal Ion Interaction: Studies reveal that propane-1,2,3-triamine forms stable complexes with various transition metals. These interactions can enhance the solubility and reactivity of the metals in catalytic processes .

- Biological Interaction: Investigations into how propane-1,2,3-triamine interacts with biological macromolecules suggest potential roles in modulating enzyme activity and influencing metabolic pathways .

Several compounds share structural similarities with propane-1,2,3-triamine. Here are notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethylene diamine | C₂H₈N₂ | Contains two amino groups; used in chelation therapy |

| Diethylene triamine | C₄H₁₅N₃ | Has an additional ethylene unit; more sterically hindered |

| Triethylene tetramine | C₆H₁₈N₄ | Contains four amino groups; higher basicity |

Uniqueness of Propane-1,2,3-Triamine

Propane-1,2,3-triamine stands out due to its unique arrangement of amino groups on a propane backbone compared to other similar compounds. Its specific protonation constants indicate lower basicity than other triamines like diethylene triamine and triethylene tetramine. This characteristic may influence its reactivity and interaction profiles significantly .

Propane-1,2,3-triamine, a versatile triamine compound with the molecular formula C₃H₁₁N₃, features three amino groups (-NH₂) attached to a propane backbone [1] [2]. This compound serves as a crucial building block in synthesizing complex organic molecules and coordination compounds . The synthesis of propane-1,2,3-triamine can be achieved through several organic pathways, with nucleophilic substitution reactions and catalytic hydrogenation being the most prominent methods [1] [5].

Nucleophilic Substitution with Ammonia

The nucleophilic substitution reaction represents one of the fundamental approaches for synthesizing propane-1,2,3-triamine . This method typically involves the reaction of 1,2,3-tribromopropane with ammonia under specific conditions [19].

The reaction proceeds according to the following general equation:

C₃H₅Br₃ + 6NH₃ → C₃H₁₁N₃ + 3NH₄Br

In this reaction mechanism, ammonia acts as a nucleophile, attacking the carbon atoms bonded to the bromine atoms in 1,2,3-tribromopropane [6] [19]. The reaction follows a sequential substitution pattern where each bromine atom is replaced by an amino group [6].

The nucleophilic substitution process involves several key steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bonded to bromine, forming a transition state [6] [29].

Leaving group departure: The bromine atom leaves as a bromide ion, resulting in the formation of a carbon-nitrogen bond [6] [29].

Deprotonation: A second ammonia molecule acts as a base, deprotonating the ammonium intermediate to form a primary amine [6] [29].

This sequence repeats for each bromine atom in the 1,2,3-tribromopropane molecule until all three bromine atoms are replaced by amino groups [6].

The reaction conditions typically require:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 100-120°C | Higher temperatures accelerate the reaction but may lead to side products [20] |

| Pressure | 5-10 atmospheres | Elevated pressure maintains ammonia in liquid phase [20] |

| Solvent | Ethanol or isopropanol | Polar protic solvents facilitate the reaction [8] [20] |

| Reaction Time | 3-6 hours | Longer times ensure complete substitution [8] [20] |

The yield of propane-1,2,3-triamine from this method typically ranges from 85-90%, making it an efficient synthetic approach [20] . However, the reaction produces ammonium bromide as a byproduct, which necessitates additional purification steps [20].

Catalytic Hydrogenation of Nitriles/Amides

Catalytic hydrogenation represents another significant pathway for synthesizing propane-1,2,3-triamine, particularly from nitrile or amide precursors [7] . This method is valued for its atom economy and relatively mild reaction conditions [7] [18].

Hydrogenation of Nitriles

The catalytic hydrogenation of nitriles to produce propane-1,2,3-triamine involves the reduction of appropriate nitrile compounds under hydrogen pressure in the presence of suitable catalysts [7] . The general reaction can be represented as:

NC-CH(CN)-CH₂-CN + 6H₂ → H₂N-CH₂-CH(NH₂)-CH₂-NH₂ [7]

The mechanism of nitrile hydrogenation proceeds through several intermediate steps:

Formation of imine: The nitrile group initially undergoes partial hydrogenation to form an imine intermediate [7] [18].

Further reduction: The imine is subsequently reduced to form a primary amine [7] [18].

Complete reduction: This process continues until all nitrile groups are converted to primary amines [7] [18].

The catalytic hydrogenation of nitriles typically employs transition metal catalysts such as:

| Catalyst | Advantages | Typical Conditions |

|---|---|---|

| Raney nickel | High activity, relatively inexpensive | 50-100°C, 40-60 bar H₂ [8] [18] |

| Palladium on carbon | Selective, mild conditions | 30-60°C, 20-40 bar H₂ [7] [18] |

| Rhodium complexes | High selectivity for primary amines | 60°C, 500 psig H₂ [18] [25] |

One challenge in nitrile hydrogenation is controlling selectivity, as the reaction can produce a mixture of primary, secondary, and tertiary amines [7] [18]. The formation of secondary amines occurs when the primary amine product reacts with the imine intermediate [7] [18]. To enhance selectivity toward primary amines, the reaction is typically conducted in the presence of excess ammonia or under acidic conditions [7] [25].

Hydrogenation of Amides

Propane-1,2,3-triamine can also be synthesized through the catalytic hydrogenation of corresponding amides [13] [25]. This approach typically requires more forceful conditions compared to nitrile hydrogenation due to the greater stability of the amide bond [13] [25].

The general reaction for amide hydrogenation can be represented as:

H₂N-CO-CH(CO-NH₂)-CH₂-CO-NH₂ + 6H₂ → H₂N-CH₂-CH(NH₂)-CH₂-NH₂ + 3H₂O [13] [25]

The hydrogenation of amides typically requires:

- Higher hydrogen pressures (60-100 bar) [13] [25]

- Elevated temperatures (120-180°C) [13] [25]

- Specialized catalysts such as rhenium-modified rhodium or ruthenium complexes [13] [25]

Research findings indicate that the addition of triphenylphosphine can significantly improve the selectivity of the hydrogenation process by preventing the formation of secondary amines and gel-like byproducts [18] [25].

Industrial-Scale Production Techniques

The industrial-scale production of propane-1,2,3-triamine requires specialized techniques that differ from laboratory-scale synthesis methods [17] [27]. These techniques focus on optimizing yield, purity, and cost-effectiveness while addressing challenges related to scaling up the reaction processes [17] [27].

Batch and Semi-Batch Processes

Industrial production of propane-1,2,3-triamine typically employs batch or semi-batch processes that allow for precise control of reaction parameters [17] [27]. These processes involve:

Reaction vessels: Industrial-scale reactors with capacities ranging from hundreds to thousands of liters, equipped with efficient mixing systems and temperature control mechanisms [17] [27].

Feeding strategies: Controlled addition of reactants to manage exothermic reactions and improve selectivity [8] [27].

Process monitoring: Continuous monitoring of temperature, pressure, and reaction progress using in-line analytical techniques [17] [27].

Catalytic Hydrogenation Systems

For industrial-scale production via catalytic hydrogenation, specialized reactor systems are employed [7] [18]:

| Reactor Type | Characteristics | Applications |

|---|---|---|

| Fixed-bed reactors | Continuous flow, catalyst immobilized on support | High-volume production [7] [18] |

| Slurry reactors | Catalyst suspended in reaction medium | Better heat transfer, higher conversion [7] [18] |

| Trickle-bed reactors | Gas and liquid flow through solid catalyst bed | Efficient for three-phase reactions [7] [18] |

The industrial hydrogenation process typically operates under the following conditions:

Hydrogen pressure: 40-60 bar for nitrile reduction, maintained through specialized compressor systems [7] [18].

Temperature: 50-100°C, controlled through heat exchangers and cooling systems [7] [18].

Catalyst loading: 5-10% by weight relative to the substrate, with catalyst recycling systems to reduce costs [8] [18].

Reaction time: 5-20 hours depending on reactor configuration and desired conversion [18] [25].

Nucleophilic Substitution at Industrial Scale

For industrial production via nucleophilic substitution, specialized equipment is required to handle ammonia and halogenated compounds safely and efficiently [17] [27]:

Pressure vessels: Capable of withstanding 10-15 bar pressure to maintain ammonia in liquid phase [17] [27].

Material considerations: Corrosion-resistant materials such as stainless steel or specialized alloys to withstand the corrosive nature of ammonia and hydrogen halides [17] [27].

Safety systems: Automated pressure relief systems, gas detection, and emergency shutdown protocols [17] [27].

The industrial-scale nucleophilic substitution process typically involves:

Controlled addition of 1,2,3-tribromopropane to excess ammonia at temperatures between 80-120°C [27].

Reaction times of 4-8 hours to ensure complete substitution [27].

Continuous removal of ammonium bromide byproduct to drive the reaction to completion [27].

Production Capacity and Efficiency

Industrial facilities producing propane-1,2,3-triamine typically achieve:

Production capacity: 500-1000 kg per batch for specialty chemical applications [17] [27].

Yield efficiency: 80-85% yield after purification, compared to 85-90% at laboratory scale [17] [27].

Energy efficiency: Heat integration systems to recover and reuse thermal energy from exothermic reactions [17] [27].

Solvent recovery: Distillation and recycling systems to minimize waste and reduce production costs [17] [27].

Purification and Characterization Protocols

The purification and characterization of propane-1,2,3-triamine are critical steps in ensuring the quality and purity of the final product for various applications [16] [21]. These processes involve multiple techniques tailored to the specific properties of the compound [16] [21].

Purification Methods

Several purification methods are employed for propane-1,2,3-triamine, depending on the synthesis route and the nature of impurities present [16] [21]:

Distillation

Distillation represents a primary purification method for propane-1,2,3-triamine due to its relatively low boiling point [1] [20]:

Short-path distillation: Typically performed under reduced pressure (10 mmHg) with a boiling point range of 100-104°C [20] [21].

Fractional distillation: Used to separate propane-1,2,3-triamine from closely related impurities with similar boiling points [20] [21].

Vacuum distillation: Employed to minimize thermal decomposition during the purification process [20] [21].

Salt Formation and Recrystallization

The formation of crystalline salts represents another effective purification strategy [16] [21]:

Hydrochloride salt formation: Propane-1,2,3-triamine readily forms a trihydrochloride salt (C₃H₁₁N₃·3HCl) that crystallizes well and can be purified by recrystallization [1] [21].

Recrystallization process: The trihydrochloride salt typically crystallizes as a monohydrate (C₃H₁₄Cl₃N₃·H₂O) in the triclinic system [12] [21].

Trichloroacetic acid method: A modern approach involving the formation of trichloroacetate salts, which can be easily purified and then decomposed to release the pure amine through decarboxylation [23] [21].

Chromatographic Methods

For high-purity applications, chromatographic techniques may be employed [21] [28]:

Ion-exchange chromatography: Exploits the basic nature of the amine groups to separate propane-1,2,3-triamine from neutral impurities [21] [28].

Flash chromatography: Used for final purification, typically employing silica gel with appropriate solvent systems [21] [28].

Characterization Protocols

Comprehensive characterization of propane-1,2,3-triamine involves multiple analytical techniques to confirm its identity, purity, and structural properties [1] [12]:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared Spectroscopy:

Mass Spectrometry:

Crystallographic Analysis

For the crystalline salts of propane-1,2,3-triamine, X-ray crystallography provides detailed structural information [1] [12]:

| Parameter | Value for Propane-1,2,3-triamine Trihydrochloride Monohydrate |

|---|---|

| Crystal System | Triclinic [12] [14] |

| Space Group | P1 (No. 2) [12] [14] |

| Unit Cell Dimensions | a = 11.078(1) Å, b = 11.935(2) Å, c = 7.862(1) Å [12] [14] |

| Angles | α = 102.88(2)°, β = 100.79(1)°, γ = 81.07(1)° [12] [14] |

| Z (Formula Units) | 4 [12] [14] |

| Average C-C Bond Length | 1.521(4) Å [12] [1] |

| Average C-N Bond Length | 1.485(4) Å [12] [1] |

Chromatographic Analysis

Chromatographic techniques are employed for purity determination [28] [16]:

High-Performance Liquid Chromatography (HPLC):

Gas Chromatography (GC):

Potentiometric and Calorimetric Analysis

These techniques provide valuable information about the acid-base properties and thermodynamic characteristics of propane-1,2,3-triamine [1] [16]:

Potentiometric titration:

Calorimetric analysis: